molecular formula C7H9NO3 B13610757 4-(Aminomethyl)benzene-1,2,3-triol CAS No. 79490-80-5

4-(Aminomethyl)benzene-1,2,3-triol

Cat. No.: B13610757
CAS No.: 79490-80-5
M. Wt: 155.15 g/mol
InChI Key: RLVMDCBYSARFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a benzene ring substituted with three hydroxyl groups and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reductive amination of 2,3,4-trihydroxybenzaldehyde using an amine source and a reducing agent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination techniques, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Aminomethyl)benzene-1,2,3-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(Aminomethyl)benzene-1,2,3-triol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

CAS No.

79490-80-5

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-(aminomethyl)benzene-1,2,3-triol

InChI

InChI=1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2

InChI Key

RLVMDCBYSARFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)O)O)O

Origin of Product

United States

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